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Compound of Interest

Compound Name: XL019

Cat. No.: B612041 Get Quote

An In-Depth Technical Guide to the JAK2 Inhibitor XL019

This technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental evaluation of XL019, a potent and selective Janus

kinase 2 (JAK2) inhibitor. The information is intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Structure and Properties
XL019 is an orally bioavailable small molecule inhibitor of JAK2.[1] Its chemical identity and

physical properties are summarized below.

Table 1: Chemical Identification of XL019
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Identifier Value

IUPAC Name
(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-

4-yl]phenyl]pyrrolidine-2-carboxamide[2]

CAS Number 945755-56-6[3]

Molecular Formula C₂₅H₂₈N₆O₂[2]

Molecular Weight 444.53 g/mol [3]

SMILES
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=

NC=C3)NC4=CC=C(C=C4)N5CCOCC5[4]

Table 2: Physical and Chemical Properties of XL019

Property Value

Appearance Solid[4]

Solubility Insoluble in Water and Ethanol[4]

Soluble in DMSO (≥11.125 mg/mL)[4]

Storage Store at -20°C[4]

Mechanism of Action
XL019 is a potent and selective, ATP-competitive inhibitor of the cytoplasmic tyrosine kinase

JAK2.[2][5] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are

critical components of signaling pathways activated by cytokines and growth factors.[4][6]

These pathways regulate cell growth, survival, and differentiation.[6] XL019 specifically targets

JAK2, including its mutated form, JAK2V617F, which is a key driver in the pathophysiology of

myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[1][2]

By inhibiting the kinase activity of JAK2, XL019 blocks the phosphorylation and subsequent

activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3

and STAT5.[7][8] This disruption of the JAK-STAT signaling cascade leads to the inhibition of
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gene transcription responsible for cell proliferation and survival, ultimately inducing apoptosis in

malignant cells.[1][5]
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Figure 1. JAK-STAT Signaling Pathway Inhibition by XL019.
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Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for XL019 from various in

vitro and in vivo studies.

Table 3: In Vitro Kinase Inhibition Profile of XL019

Target Kinase Assay Type IC₅₀ (nM)
Selectivity vs.
JAK2

JAK2 Cell-free 2.2[3] -

PDGFRβ Cell-free 125.4[3] ~57-fold

JAK1 Cell-free 134.3[3] ~61-fold

FLT3 Cell-free 139.7[3] ~63-fold

JAK3 Cell-free 214.2[3] ~97-fold

TYK2 Cell-free >134[7] >61-fold

Table 4: Cellular Activity of XL019
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Assay Cell System IC₅₀ (nM)

STAT5 Phosphorylation

Inhibition
EPO-stimulated erythroid cells 64[3][9]

STAT5 Phosphorylation

Inhibition
HEL.92.1.7 cells 623[9]

STAT5 Phosphorylation

Inhibition
KG-1 cells 3398[9]

Proliferation Inhibition SET-2 cells (ET) 386[9]

Proliferation Inhibition
L-1236 cells (Hodgkin's

Lymphoma)
928[9]

Proliferation Inhibition MV4-11 cells (AML) 992[9]

Proliferation Inhibition
HEL.92.1.7 cells

(Erythroleukemia)
6777[9]

Table 5: In Vivo Efficacy of XL019 in HEL.92.1.7 Xenograft Model

Dose (Oral) Dosing Schedule Duration
Tumor Growth
Inhibition

200 mg/kg Twice a day 14 days 60%[3][4]

300 mg/kg Twice a day 14 days 70%[3][4]

Table 6: Pharmacokinetic Parameters of XL019
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Species Dose Parameter Value

Mouse 10 mg/kg (p.o.) Cₘₐₓ 5.24 µM[8]

t₁/₂ 1.94 hours[8]

Vd 5.319 L/kg[8]

Human 25-300 mg (oral) Terminal t₁/₂ ~21 hours[7][10]

Time to Steady State Day 8[7][10]

Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted on XL019 are not

fully disclosed in the public literature, this section provides generalized methodologies based

on standard practices for the cited assays.

Synthesis of XL019
A specific, detailed synthesis protocol for XL019 is not publicly available. However, based on its

structure as a pyrrolidine-2-carboxamide derivative, a plausible synthetic route involves the

coupling of a protected (S)-proline with a substituted aniline intermediate. The synthesis of

related N-(substituted phenyl) pyrrolidine-2-carboxamides typically involves activating the

carboxylic acid of proline (e.g., as an acid chloride) and reacting it with the corresponding

amine in an appropriate solvent.

JAK2 Kinase Inhibition Assay (Biochemical)
The inhibitory activity of XL019 against JAK family kinases was determined using a cell-free,

ATP-dependent luciferase-coupled chemiluminescence assay.[7]
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Figure 2. Workflow for a Luciferase-Based JAK2 Kinase Assay.
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Reaction Setup: In a 96-well plate, the recombinant JAK2 enzyme, a suitable substrate (e.g.,

Poly(Glu,Tyr) 4:1), and kinase assay buffer are combined.[3]

Inhibitor Addition: Serial dilutions of XL019 (or vehicle control) are added to the wells.

Initiation: The kinase reaction is initiated by the addition of a specific concentration of ATP.

Incubation: The plate is incubated at room temperature to allow the phosphorylation reaction

to proceed.

Detection: An ADP-Glo™ Kinase Assay is used to quantify the amount of ADP produced,

which is proportional to kinase activity.[3] This involves terminating the kinase reaction,

converting the generated ADP back to ATP, and then using luciferase to produce a

luminescent signal that is measured with a luminometer.[3]

Data Analysis: The luminescent signal is used to calculate the percent inhibition at each

XL019 concentration, and the IC₅₀ value is determined by fitting the data to a dose-response

curve.

STAT5 Phosphorylation Inhibition Assay (Cellular)
The ability of XL019 to inhibit JAK2 signaling in a cellular context was assessed by measuring

the phosphorylation of its downstream target, STAT5, typically via flow cytometry.[9]
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Figure 3. Workflow for a Flow Cytometry-Based pSTAT5 Assay.
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Cell Culture: A suitable cell line (e.g., human erythroleukemia HEL.92.1.7) or primary cells

are cultured under appropriate conditions.[9]

Starvation & Pre-treatment: Cells are deprived of cytokines to reduce basal signaling, then

incubated with various concentrations of XL019.

Stimulation: Cells are stimulated with a cytokine, such as erythropoietin (EPO), to induce

JAK2-mediated phosphorylation of STAT5.[9]

Fixation and Permeabilization: The reaction is stopped, and cells are fixed (e.g., with

paraformaldehyde) and permeabilized (e.g., with methanol) to allow antibody access to

intracellular proteins.

Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated

STAT5 (pSTAT5).

Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

The reduction in the pSTAT5 signal in XL019-treated cells compared to controls is used to

determine the IC₅₀.

In Vivo Xenograft Study
The antitumor activity of XL019 was evaluated in a human tumor xenograft model using

immunodeficient mice.[3][4]
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Figure 4. Workflow for a Subcutaneous Xenograft Study.
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Cell Implantation: HEL.92.1.7 human erythroleukemia cells are injected subcutaneously into

the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).

Randomization: Mice are randomized into treatment and control (vehicle) groups.

Drug Administration: XL019 is formulated in a suitable vehicle and administered orally (p.o.)

via gavage according to the specified dose and schedule (e.g., 200 mg/kg, twice daily).[4]

Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is

calculated. Animal body weight and general health are also monitored.

Endpoint: At the end of the study, the percentage of tumor growth inhibition (%TGI) is

calculated by comparing the change in tumor volume in the treated groups to the vehicle

control group.

Clinical Development and Safety
XL019 was advanced into a Phase I clinical trial for patients with myelofibrosis

(NCT00595829).[7] The study involved dose escalation, with initial cohorts receiving 100, 200,

and 300 mg orally on a 21-day on, 7-day off schedule.[7][10] While the drug showed some

clinical activity, including reductions in spleen size, the trial was ultimately terminated due to the

development of significant neurotoxicity in all patients.[7][10] This toxicity manifested as both

central (dizziness, confusion) and peripheral neuropathy.[7] Even at lower doses, neurotoxicity

was observed, leading to the cessation of the drug's development.[7]

Conclusion
XL019 is a potent and highly selective inhibitor of JAK2 with demonstrated activity in both

preclinical in vitro and in vivo models of diseases driven by aberrant JAK2 signaling. However,

its clinical development was halted due to an unacceptable neurotoxicity profile observed in

Phase I trials. The data and methodologies associated with XL019 provide valuable insights for

the development of future kinase inhibitors, highlighting the critical importance of thorough

preclinical safety and toxicity assessments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b612041?utm_src=pdf-custom-synthesis
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x78hn
https://ashpublications.org/blood/article/110/11/553/81537/A-Phase-I-Study-of-XL019-a-Selective-JAK2
https://bpsbioscience.com/media/wysiwyg/Kinases/82543_1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3433736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3433736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11694064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11694064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11694064/
https://www.protocols.io/view/flow-cytometric-measurement-of-stat5-phosphorylati-dm6gpjzd1gzp/v1
https://www.protocols.io/view/flow-cytometric-measurement-of-stat5-phosphorylati-dm6gpjzd1gzp/v1
https://patentimages.storage.googleapis.com/59/e4/42/7595364d2e17e4/EP3771469A1.pdf
https://www.researchgate.net/publication/51171764_Flow_cytometric_analysis_of_STAT5_phosphorylation_and_CD95_expression_in_CD4_T_lymphocytes_treated_with_recombinant_human_erythropoietin
https://www.medchemexpress.com/Ruxolitinib.html
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78x7rn3
https://www.benchchem.com/product/b612041#understanding-the-chemical-structure-and-properties-of-xl019
https://www.benchchem.com/product/b612041#understanding-the-chemical-structure-and-properties-of-xl019
https://www.benchchem.com/product/b612041#understanding-the-chemical-structure-and-properties-of-xl019
https://www.benchchem.com/product/b612041#understanding-the-chemical-structure-and-properties-of-xl019
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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